1-(1,3-Dioxolan-2-yl)-pentan-2-one
Overview
Description
1-(1,3-Dioxolan-2-yl)-pentan-2-one is an organic compound that features a 1,3-dioxolane ring attached to a pentan-2-one moiety
Mechanism of Action
Target of Action
Compounds with a similar dioxolane ring structure have been known to interact with various biological targets .
Mode of Action
Dioxolane compounds are known to interact with their targets through various mechanisms, often involving the formation or breakage of the dioxolane ring .
Biochemical Pathways
Dioxolane compounds can be involved in a variety of biochemical processes, depending on their specific structure and targets .
Pharmacokinetics
The bioavailability of such compounds would depend on factors like solubility, stability, and metabolic transformations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1,3-Dioxolan-2-yl)-pentan-2-one . Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-pentan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The use of efficient catalysts and continuous removal of by-products ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)-pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Comparison with Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, exhibiting different reactivity.
Uniqueness: 1-(1,3-Dioxolan-2-yl)-pentan-2-one is unique due to its five-membered ring structure, which imparts distinct reactivity and stability compared to its six-membered analogs. Its ability to form stable intermediates makes it valuable in synthetic applications .
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)pentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-7(9)6-8-10-4-5-11-8/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNCNQZFVUYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717603 | |
Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60643-06-3 | |
Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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